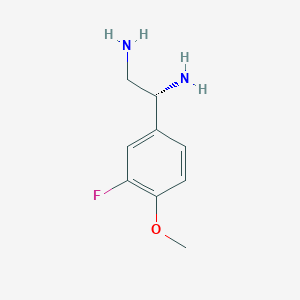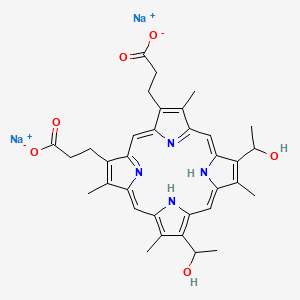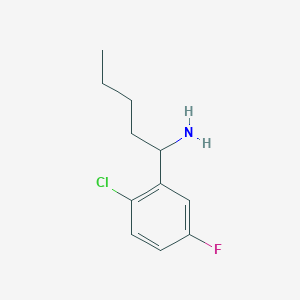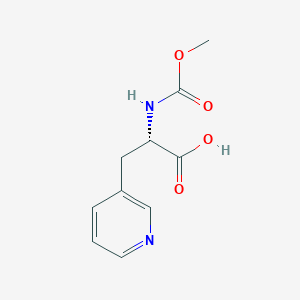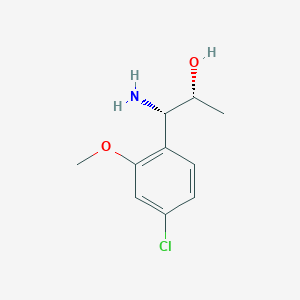![molecular formula C16H19N2O4P B13039082 N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)
N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide is a complex organic compound characterized by its unique structure, which includes phosphoryl and methanimidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylmethanol with phosphoryl chloride to form bis(phenylmethoxy)phosphoryl chloride. This intermediate is then reacted with methanimidamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. Continuous-flow reactors are often used to enhance mass transfer and improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce methoxy-substituted amines.
Scientific Research Applications
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cells as a hole-transporting material.
N,N-bis(phenylmethoxy)phosphorylaniline: Another organophosphorus compound with similar structural features.
Uniqueness
N’-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide is unique due to its specific combination of phosphoryl and methanimidamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N2O4P |
|---|---|
Molecular Weight |
334.31 g/mol |
IUPAC Name |
N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide |
InChI |
InChI=1S/C16H19N2O4P/c17-13-18-20-14-23(19,21-11-15-7-3-1-4-8-15)22-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2,(H2,17,18) |
InChI Key |
KLWZBZYPEWBQTA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(CO/N=C/N)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CON=CN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
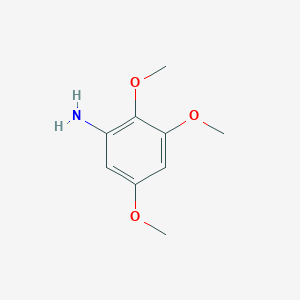
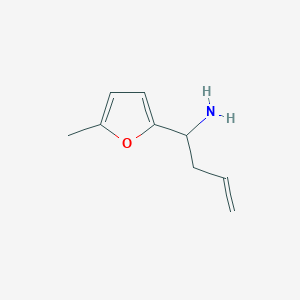
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)
